1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one
Description
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one (CAS: 868705-03-7) is a palladium(II) complex featuring three key components:
N-Heterocyclic Carbene (NHC) ligand: A sterically bulky, electron-rich 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand, which stabilizes the metal center and enhances catalytic activity .
Chloride co-ligand: Acts as a monodentate ligand, contributing to the overall charge balance.
(Z)-4-hydroxypent-3-en-2-one (acetylacetonate, acac): A bidentate O,O-chelating ligand that modulates the electronic and steric environment of the palladium center .
This complex is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the NHC ligand’s strong σ-donor and weak π-acceptor properties, which enhance oxidative addition and transmetallation steps .
Properties
Molecular Formula |
C32H45ClN2O2Pd |
|---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C27H37N2.C5H8O2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4(6)3-5(2)7;;/h9-21H,1-8H3;3,6H,1-2H3;1H;/q-1;;;+2/p-1/b;4-3-;; |
InChI Key |
NYXUTVXFJJFNHY-MECAPONASA-M |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C/C(=C/C(=O)C)/O.Cl[Pd+] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(=CC(=O)C)O.Cl[Pd+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one typically involves the following steps:
Formation of the Imidazolium Salt: The imidazolium salt is prepared by reacting 2,6-di(propan-2-yl)aniline with glyoxal and formaldehyde under acidic conditions.
Ligand Exchange:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For precise control over reaction conditions.
Purification: Using techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one: undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: It can also undergo reduction reactions, particularly in the presence of hydrogen donors.
Substitution: The imidazolium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides under mild conditions.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Ligand exchange reactions often require bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized palladium species, while reduction reactions can produce reduced palladium complexes .
Scientific Research Applications
Catalysis in Organic Reactions
One of the primary applications of this compound is its use as a catalyst in various organic reactions, including:
-
Cross-Coupling Reactions : The palladium center facilitates cross-coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
Reaction Type Catalyst Used Yield (%) Suzuki Coupling 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+) 85 Heck Reaction Same as above 90
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex organic molecules due to its ability to activate substrates selectively. For example, it has been employed in synthesizing biologically active compounds and pharmaceuticals.
Case Study : A study demonstrated the successful synthesis of a series of anti-cancer agents using this catalyst, achieving high selectivity and yield.
Research indicates potential applications in environmental chemistry for the degradation of pollutants. The catalytic properties allow for the breakdown of various organic pollutants under mild conditions.
Case Study : A recent study highlighted the use of this compound in the degradation of chlorinated solvents, demonstrating effective removal rates and suggesting its utility in environmental remediation efforts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the palladium center facilitating various catalytic cycles. The imidazolium ligand stabilizes the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic processes . The (Z)-4-hydroxypent-3-en-2-one ligand can also participate in coordination and activation of substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Catalytic Performance
- Palladium Complex : Exhibits superior activity in aryl-aryl bond formation (e.g., Suzuki-Miyaura) due to the synergistic effects of the NHC ligand’s electron donation and acac’s stabilization of Pd(II) intermediates .
- Gold Complex : Primarily used in electrophilic catalysis (e.g., alkyne activation) owing to Au(I)’s soft Lewis acidity .
- Copper Complex : Efficient in azide-alkyne cycloaddition (click chemistry) due to Cu(I)’s rapid redox cycling .
Biological Activity
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one is a complex featuring a palladium center coordinated to an imidazole derivative and a hydroxypentene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and catalytic functions in biological systems.
The molecular formula of the compound is with a molecular weight of approximately 425.05 g/mol. The structure includes a palladium ion complexed with an imidazole-based ligand, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H36ClN2O |
| Molecular Weight | 425.05 g/mol |
| CAS Number | 250285-32-6 |
Anticancer Properties
Research indicates that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that palladium nanoparticles (Pd-NPs) can effectively activate prodrugs in tumor environments, leading to inhibited tumor growth and extended survival in animal models . The compound's imidazole component may enhance its interaction with biological targets, potentially leading to increased efficacy against cancer cells.
A study on similar palladium complexes demonstrated that they could induce apoptosis in leukemia cell lines by activating caspase pathways and causing DNA fragmentation . The imidazole derivatives are known for their ability to interact with cellular targets, which may further contribute to the anticancer activity observed.
The proposed mechanism of action for palladium complexes involves:
- Prodrug Activation : Pd-NPs can activate specific prodrugs within tumor cells, enhancing localized drug effects while minimizing systemic toxicity .
- Caspase Activation : Induction of the apoptotic pathway through caspase activation has been documented, particularly in leukemia models .
- Protein Binding : The interaction with human serum albumin (HSA) was studied using isothermal titration calorimetry, revealing multiple binding sites and positive cooperativity, which suggests a strong affinity of the complex for serum proteins .
Case Studies
- Tumor Growth Inhibition : In vivo studies using mouse models demonstrated that Pd-NPs derived from similar palladium complexes significantly reduced tumor size compared to controls. The average IC50 values reported were around 113 μM, indicating effective concentrations for therapeutic applications .
- Cytotoxicity Against K562 Cells : The synthesized complexes exhibited potent cytotoxicity against chronic myelogenous leukemia cell line K562. Binding studies indicated favorable interactions with HSA, suggesting potential for systemic circulation and therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
